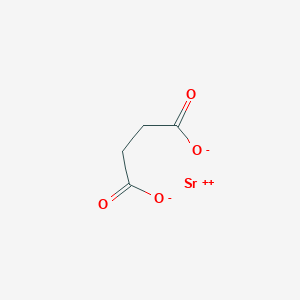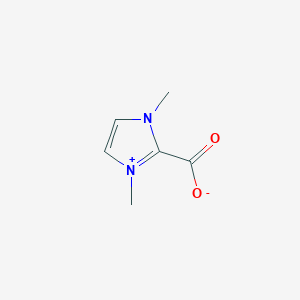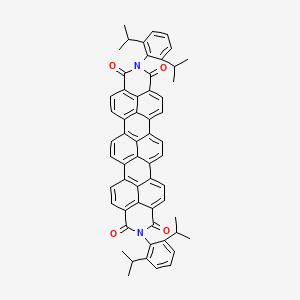
Terrylendiimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terrylendiimide is a dicarboximide. It has a role as a fluorochrome.
Applications De Recherche Scientifique
Quantum Coherence in Biomolecules
Terrylene diimide has been a subject of interest in the study of quantum coherence within biomolecules. Combining single-molecule techniques and femtosecond pulse shaping, researchers have been able to create and manipulate quantum coherence in terrylene diimide at room temperature. This has enabled basic single-qubit operations, demonstrating the potential of terrylene diimide in quantum computing applications (Hildner, Brinks, & Hulst, 2010).
Photovoltaic Performance
Terrylene dyes, specifically twisted terrylene diimides, have been investigated for their application in organic solar cells. These dyes exhibit enhanced light-absorbing capabilities and suitable energy levels for photovoltaic applications. Research shows that devices using these dyes can achieve significant power conversion efficiencies, suggesting the potential of terrylene dyes in renewable energy technology (Feng et al., 2017).
Fluorescence in Biological Studies
The photophysical properties of water-soluble terrylene diimide derivatives have been explored for biological applications. These derivatives exhibit bright fluorescence and high resistance to photodegradation. Different characteristics of these derivatives make them suitable for various specialized biological applications, including imaging membranes in living cells and labeling viruses (Jung et al., 2009).
Electronic and Optical Properties
Research has been conducted on core-extended terrylene diimides, focusing on their synthesis and the examination of their optical and electrochemical properties. These compounds have shown broad absorption spectra and enhanced redox processes, which are important for various applications in materials science, including electronics and photonics (Bai et al., 2011).
Ambipolar Organic Transistors
Terrylene diimide has been utilized in the development of ambipolar organic transistors. These transistors demonstrate significant electron and hole mobility, indicating the potential of terrylene diimide in the field of organic electronics and semiconductor technology (Liu et al., 2010).
Synthesis and Modification for Fluorescent Dyes
The synthesis and modification of terrylene diimides as high-performance fluorescent dyes have been explored. Innovations in the synthesis process have made large quantities of these dyes available, and functionalization techniques have expanded their range of applications, including in fluorescence-based technologies (Nolde et al., 2005).
Propriétés
Nom du produit |
Terrylendiimide |
|---|---|
Formule moléculaire |
C58H46N2O4 |
Poids moléculaire |
835 g/mol |
Nom IUPAC |
7,22-bis[2,6-di(propan-2-yl)phenyl]-7,22-diazadecacyclo[14.14.2.22,5.217,20.03,12.04,9.013,31.018,27.019,24.028,32]hexatriaconta-1(31),2,4,9,11,13,15,17(34),18(27),19(24),20(33),25,28(32),29,35-pentadecaene-6,8,21,23-tetrone |
InChI |
InChI=1S/C58H46N2O4/c1-27(2)31-11-9-12-32(28(3)4)53(31)59-55(61)43-23-19-39-35-15-17-37-41-21-25-45-52-46(58(64)60(57(45)63)54-33(29(5)6)13-10-14-34(54)30(7)8)26-22-42(50(41)52)38-18-16-36(47(35)48(37)38)40-20-24-44(56(59)62)51(43)49(39)40/h9-30H,1-8H3 |
Clé InChI |
MSVQCGXIWUTCFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C1C8=CC=C3C1=C(C=C9)C(=O)N(C3=O)C1=C(C=CC=C1C(C)C)C(C)C)C2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



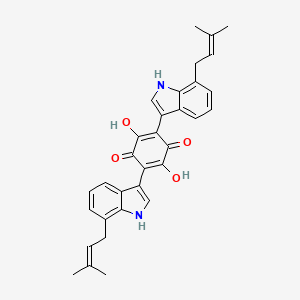

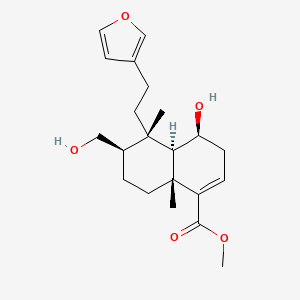
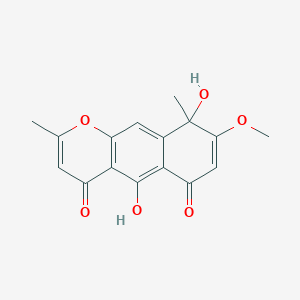
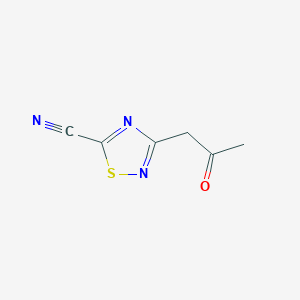
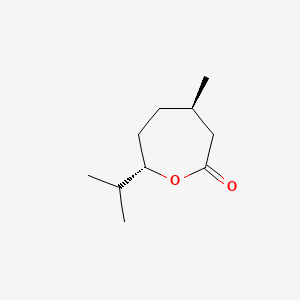
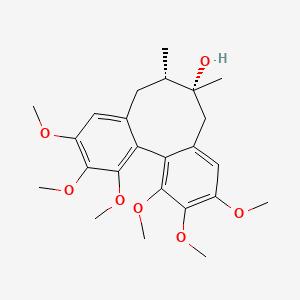
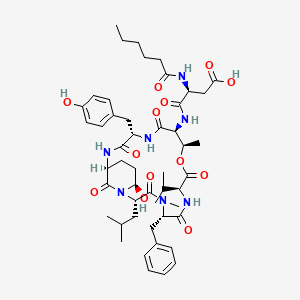
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)
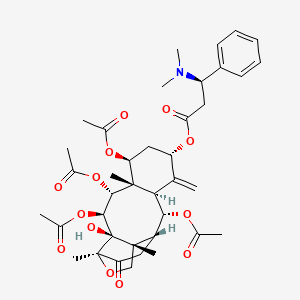
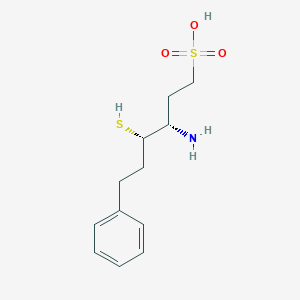
![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)
